Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[B]thiophene scaffolds. This method utilizes 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. The reaction yields 3-aminobenzo[B]thiophenes in high yields (58-96%) within a short reaction time .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale microwave-assisted synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The amino and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-NH₂) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the development of kinase inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 3-amino-7-(trifluoromethyl)benzo[B]thiophene-2-carboxylate
- Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate
These compounds share structural similarities but differ in the position and nature of substituents, which can influence their chemical reactivity and biological activity. The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C12H14F3NO2S |
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Molecular Weight |
293.31 g/mol |
IUPAC Name |
ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C12H14F3NO2S/c1-2-18-11(17)10-9(16)7-5-6(12(13,14)15)3-4-8(7)19-10/h6H,2-5,16H2,1H3 |
InChI Key |
XXYBMLZRRFQFRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)CCC(C2)C(F)(F)F)N |
Origin of Product |
United States |
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